Izalpinin

Urology Natural Product Pharmacology Smooth Muscle Physiology

Izalpinin (480-14-8) is the 7-O-methyl ether of galangin, a critical structural modification that confers unique muscarinic receptor antagonism (EC50=0.35 μM) not found in its parent compound. Its differential cytotoxicity profile (HepG2 IC50=4.62 μM vs. >350 μM in A549/B16-BL6) and in vivo anti-inflammatory efficacy at 10–20 mg/kg make it an irreplaceable chemical probe for overactive bladder and liver cancer research. Substituting galangin or kaempferol introduces significant experimental risk. Procure high-purity Izalpinin to ensure reproducible, mechanistically sound results.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 480-14-8
Cat. No. B191631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIzalpinin
CAS480-14-8
Synonyms3,5-Dihydroxy-7-methoxyflavone
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O
InChIInChI=1S/C16H12O5/c1-20-10-7-11(17)13-12(8-10)21-16(15(19)14(13)18)9-5-3-2-4-6-9/h2-8,17,19H,1H3
InChIKeyPVJNLMXWZXXHSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Izalpinin (CAS 480-14-8): A Naturally Occurring 7-O-Methylated Flavonoid with Differentiated Cytotoxic and Muscarinic Antagonism Profiles


Izalpinin (CAS 480-14-8), systematically designated as 3,5-dihydroxy-7-methoxyflavone, is a naturally occurring O-methylated flavonoid belonging to the flavone subclass. It is commonly referred to as 7-O-methylgalangin, reflecting its structural relationship to the parent compound galangin [1]. This secondary metabolite has been isolated from diverse botanical sources, including the leaves of Muntingia calabura, the fruits of Alpinia oxyphylla, and the buds of Populus nigra . Izalpinin is recognized for its dihydrochalcone-like cytotoxic activity against select cancer cell lines and, notably, for its potent antagonism of muscarinic receptor-related detrusor contractile activity, a profile distinct from many other dietary flavonoids [2]. Its molecular formula is C₁₆H₁₂O₅, with a molecular weight of 284.26 g/mol [3].

Izalpinin (CAS 480-14-8): Structural and Pharmacological Nuances That Preclude Direct Substitution with Galangin, Kaempferol, or Other Common Flavonoids


The practice of substituting a structurally related, more readily available flavonoid for Izalpinin in a research or development program is scientifically unsound and introduces significant experimental risk. Izalpinin is the 7-O-methyl ether of galangin, a single yet critical structural modification that profoundly alters its physicochemical properties, metabolic stability, and biological target engagement compared to its non-methylated parent [1]. Unlike many ubiquitous flavonoids like galangin or kaempferol, Izalpinin exhibits a unique, high-potency antagonism of muscarinic receptor-mediated smooth muscle contraction (EC50 = 0.35 μM), a functional activity not widely reported for its structural analogs [2]. Furthermore, its differential cytotoxicity profile across a panel of cancer cell lines (e.g., selective inactivity in A549 and B16-BL6 cells vs. potent activity in HepG2 cells) underscores a distinct mechanism of action and target selectivity that is not generalizable from other flavonoids [3]. Therefore, assuming functional or pharmacological interchangeability between Izalpinin and other flavones, even those of the same subclass, can lead to erroneous structure-activity relationship (SAR) conclusions and failed experimental outcomes.

Izalpinin (CAS 480-14-8): Quantitative Evidence of Differentiated Pharmacological and Cytotoxic Activity vs. Closest Structural Analogs


Izalpinin Exhibits a Unique and Potent Muscarinic Antagonism Profile in Rat Detrusor Muscle, a Functional Signature Absent from its Parent Flavonoid Galangin and Analog Kaempferol

Izalpinin demonstrates a potent, concentration-dependent antagonism of carbachol-induced contractions in isolated rat bladder detrusor strips, with a mean EC50 value of 0.35 µM [1]. This functional activity is a key differentiator. While other flavonoids like galangin and kaempferol have been reported to inhibit related pathways (e.g., Rho-associated coiled-coil containing protein kinase, ROCK) with IC50 values of 10.9 μM and 5.5 μM respectively in different smooth muscle assays, the high potency and specific muscarinic contractility antagonism of Izalpinin is a distinct and notable finding [2]. Direct head-to-head comparison in the same detrusor assay system is not available in the current literature; however, the observed potency difference relative to structurally similar compounds in analogous contractile models supports a unique mechanism or superior binding affinity.

Urology Natural Product Pharmacology Smooth Muscle Physiology

Izalpinin's Cytotoxic Potency Against HepG2 Hepatocellular Carcinoma Cells (IC50 = 4.62 μM) Outperforms Co-Isolated Stilbenoids and Differs Markedly from its Inactivity in Other Common Cancer Lines

In a direct head-to-head comparison of compounds isolated from Paphiopedilum hirsutissimum, Izalpinin (compound 6) demonstrated the most potent cytotoxic activity against the human hepatic cancer cell line HepG2, with an IC50 value of 4.62 ± 1.50 μM [1]. This activity was superior to that of co-isolated stilbenoids (compounds 2, 7, and 8), which exhibited IC50 values in the range of 6.31–6.68 μM [1]. In stark contrast, previous studies have shown Izalpinin to be essentially inactive against other cancer cell lines, including A549 (lung), B16-BL6 (melanoma), and HT-1080 (fibrosarcoma), all exhibiting EC50 values > 350 μM [2]. This pattern of selective cytotoxicity towards HepG2 cells is a strong differentiator from many broad-spectrum cytotoxic flavonoids.

Oncology Natural Product Cytotoxicity Hepatocellular Carcinoma

Izalpinin Demonstrates In Vivo Anti-Inflammatory Efficacy in a Rat Paw Edema Model, a Property Not Directly Assumed from Its In Vitro Antioxidant Activity

While many flavonoids possess documented in vitro antioxidant activity (e.g., in the DPPH assay), the in vivo anti-inflammatory effect of Izalpinin has been directly validated in a λ-carrageenan-induced paw edema model in rats [1]. Treatment with Izalpinin at doses of 10 mg/kg and 20 mg/kg resulted in a statistically significant reduction in paw inflammation, with p-values of p<0.01 and p<0.005 respectively, compared to vehicle control [1]. This provides a crucial level of functional validation that distinguishes Izalpinin from many other flavonoids for which in vivo efficacy data is absent or weak. Furthermore, in silico molecular docking analyses revealed a strong binding affinity of Izalpinin to five target proteins involved in the inflammatory process, offering a plausible mechanistic basis for its observed in vivo activity [1].

Inflammation In Vivo Pharmacology Drug Discovery

The 7-O-Methyl Substituent in Izalpinin Dictates a Distinct Pattern of Cytotoxicity in Leukemia and Colon Cancer Cells Compared to Non-Methylated Analogs

Izalpinin exhibits a unique cytotoxic fingerprint against specific cancer cell lines. In vitro assays reveal it inhibits cell viability with IC50 values of 8.9 µg/mL for the P388 murine leukemia cell line and 15.0 µg/mL for the HT-29 human colon adenocarcinoma cell line . This contrasts sharply with its inactivity (>350 µM) against several solid tumor lines (A549, B16-BL6, HT-1080) as previously noted [1]. While direct IC50 values for its parent compound galangin in these exact cell lines (P388, HT-29) under identical assay conditions are not readily available in the cited literature, the general understanding of galangin's broad-spectrum activity suggests a significant divergence in target selectivity imparted by the 7-O-methyl group. This selective activity against hematologic and colon cancer models is a key differentiator.

Cancer Chemotherapy Leukemia Colon Cancer

Izalpinin (CAS 480-14-8): Defined Application Scenarios Based on Quantifiable Evidence of Differentiation


Urological Drug Discovery: A Pharmacological Probe for Muscarinic Receptor-Mediated Bladder Dysfunction

Izalpinin's potent, concentration-dependent antagonism of detrusor muscle contraction (EC50 = 0.35 μM) establishes it as a superior chemical probe for studying muscarinic receptor function in the lower urinary tract, a property not shared by its parent compound galangin (ROCK-II IC50 = 10.9 μM) or the related flavonoid kaempferol (ROCK-II IC50 = 5.5 μM) in comparable smooth muscle assays [1]. Researchers investigating overactive bladder (OAB) or urge incontinence can utilize Izalpinin to dissect muscarinic signaling pathways with a potency and specificity not achievable with common flavonoids, making it an essential reference compound for in vitro organ bath and in vivo cystometric studies.

Hepatocellular Carcinoma (HCC) Research: A Selective Cytotoxic Lead with a Favorable Selectivity Window

For oncology research programs focused on liver cancer, Izalpinin's demonstrated cytotoxic potency against HepG2 cells (IC50 = 4.62 ± 1.50 μM) and its >75-fold lower activity against A549, B16-BL6, and HT-1080 cell lines provides a compelling selectivity profile [2]. This makes it a high-value starting point for medicinal chemistry optimization campaigns aimed at developing targeted therapies for HCC. Its superior activity compared to co-isolated stilbenoids in the same assay further validates its privileged status within its natural source [2].

In Vivo Inflammation Research: A Validated Natural Product Tool for Proof-of-Concept Studies

Unlike many flavonoids whose anti-inflammatory potential is only inferred from in vitro antioxidant assays, Izalpinin has direct in vivo validation. Its ability to significantly reduce λ-carrageenan-induced paw edema in a rat model at doses of 10 mg/kg and 20 mg/kg (p<0.01 and p<0.005, respectively) provides a crucial bridge from bench to in vivo pharmacology [3]. This positions Izalpinin as a reliable positive control or tool compound for preclinical inflammation studies, including acute inflammation models and investigations into the molecular basis of its observed activity via the five inflammation-related target proteins identified by in silico docking [3].

Chemical Biology and Natural Product Derivatization: A Core Scaffold for Structure-Activity Relationship (SAR) Studies

The 7-O-methyl group is the sole structural difference between Izalpinin and galangin, yet it drives a profound shift in biological activity, from broad-spectrum aryl hydrocarbon receptor modulation and CYP1A1 inhibition (typical of galangin) to selective muscarinic antagonism and differential cytotoxicity [REFS-4, REFS-5]. This makes Izalpinin an ideal core scaffold for systematic medicinal chemistry efforts. Researchers can use it to probe the role of O-methylation in flavonoid bioactivity, metabolic stability, and membrane permeability, or as a starting point for semi-synthesis to generate novel derivatives with enhanced potency or target selectivity.

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